Cas no 2171838-16-5 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexane backbone and a 4-methylpentanamide side chain, offering steric and conformational control in peptide design. The Fmoc group ensures selective deprotection under mild basic conditions, enhancing compatibility with solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained, non-natural amino acid motifs, improving peptide stability and target binding affinity. Its high purity and well-defined reactivity make it a reliable building block for advanced peptide chemistry, particularly in medicinal and bioconjugation research.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid structure
2171838-16-5 structure
商品名:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid
CAS番号:2171838-16-5
MF:C28H34N2O5
メガワット:478.579967975616
CID:6567958
PubChem ID:165548903

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid
    • EN300-1482083
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
    • 2171838-16-5
    • インチ: 1S/C28H34N2O5/c1-28(2,16-15-25(31)29-24-14-8-7-13-22(24)26(32)33)30-27(34)35-17-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-6,9-12,22-24H,7-8,13-17H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: QNXYHTIRIQZKII-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCCCC1NC(CCC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 746
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1482083-250mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1482083-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1482083-100mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
100mg
$2963.0 2023-09-28
Enamine
EN300-1482083-0.05g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
0.05g
$2829.0 2023-06-06
Enamine
EN300-1482083-0.25g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
0.25g
$3099.0 2023-06-06
Enamine
EN300-1482083-1.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
1g
$3368.0 2023-06-06
Enamine
EN300-1482083-0.1g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482083-2.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
2.5g
$6602.0 2023-06-06
Enamine
EN300-1482083-50mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
50mg
$2829.0 2023-09-28
Enamine
EN300-1482083-500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid
2171838-16-5
500mg
$3233.0 2023-09-28

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid 関連文献

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acidに関する追加情報

Chemical Compound CAS No. 2171838-16-5: 2,4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic Acid

The chemical compound with CAS No. 2171838-16-5, commonly referred to as 2,4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexane ring, and a carboxylic acid moiety. The presence of these functional groups makes it a versatile compound with applications in drug design, materials science, and advanced chemical synthesis.

Recent studies have highlighted the importance of the Fmoc group in protecting amino functionalities during peptide synthesis. This protective group is widely used in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The integration of the Fmoc group into this compound suggests its potential use in the development of novel peptide-based drugs or bioactive molecules. Researchers have also explored the use of such compounds in creating biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

The cyclohexane ring in the structure of this compound adds rigidity and stability, which are crucial for maintaining the bioavailability and pharmacokinetic properties of drugs. Recent advancements in medicinal chemistry have emphasized the role of cyclic structures in enhancing drug efficacy by improving membrane permeability and reducing metabolic degradation. This compound's structure aligns with these principles, making it a promising candidate for further exploration in drug discovery programs.

The carboxylic acid moiety present in this molecule is another key feature that contributes to its versatility. Carboxylic acids are known for their ability to form esters and amides, which are essential for creating bioactive molecules with specific targeting capabilities. Recent research has focused on the use of carboxylic acid-containing compounds in designing prodrugs, where the carboxylic acid group can be modified to enhance drug delivery efficiency and reduce side effects.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution, amide bond formation, and cyclization reactions. The synthesis process typically involves the use of protected amino acids and coupling agents to ensure high yields and purity. Researchers have optimized these synthetic pathways to minimize waste and improve scalability, making this compound more accessible for large-scale production if required.

From an analytical standpoint, the characterization of this compound has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure, stereochemistry, and physical properties. For instance, NMR spectroscopy has been instrumental in confirming the regiochemistry of the Fmoc group attachment, while X-ray crystallography has revealed the three-dimensional arrangement of atoms within the molecule.

Recent studies have also investigated the biological activity of this compound using in vitro assays and computational modeling techniques. Initial results suggest that it exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent. Furthermore, computational docking studies have revealed favorable interactions between this compound and key protein targets, providing a rationale for its further exploration in preclinical studies.

In terms of environmental impact, this compound has not been classified as a hazardous substance under current regulations. However, its production and handling should still adhere to standard safety protocols to ensure minimal environmental footprint. Researchers are also exploring green chemistry approaches to synthesize this compound using renewable resources and energy-efficient methods.

Looking ahead, the development of this compound represents a significant step forward in the field of organic synthesis and drug discovery. Its unique combination of functional groups offers a platform for creating novel bioactive molecules with tailored properties. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing therapeutic interventions for various diseases.

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